methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14655663
Molecular Formula: C16H13ClFN3O2
Molecular Weight: 333.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClFN3O2 |
|---|---|
| Molecular Weight | 333.74 g/mol |
| IUPAC Name | methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C16H13ClFN3O2/c1-8-12-13(16(22)23-3)14(17)9(2)19-15(12)21(20-8)11-6-4-10(18)5-7-11/h4-7H,1-3H3 |
| Standard InChI Key | MCKUOKKSMYOABN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC)Cl |
Introduction
Structural and Molecular Characteristics
The compound features a bicyclic pyrazolo[3,4-b]pyridine scaffold substituted with a chlorine atom at position 5, a 4-fluorophenyl group at position 1, methyl groups at positions 3 and 6, and a methyl ester at position 4. Its IUPAC name, methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate, reflects this substitution pattern. The canonical SMILES string CC1=C(C(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC)Cl provides a precise representation of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.74 g/mol |
| logP | 3.91 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area | 51.94 Ų |
The presence of electronegative substituents (chlorine and fluorine) enhances its binding affinity to biological targets, while the methyl ester group improves solubility in organic solvents .
Synthesis and Optimization Strategies
The synthesis of methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multi-step reactions requiring precise control over temperature, solvent selection, and stoichiometry. A representative approach includes:
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Condensation of Pyrazole-5-Amine Derivatives: Reacting substituted pyrazole-amines with activated carbonyl groups under refluxing acetic acid, a method validated for analogous pyrazolo[3,4-b]pyridines .
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Functionalization Steps: Sequential chlorination at position 5 using and Friedel-Crafts alkylation to introduce methyl groups.
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Esterification: Final carboxylation at position 4 using methyl chloroformate.
Yield optimization (70–85%) is achieved by employing polar aprotic solvents like dimethylformamide (DMF) and maintaining reaction temperatures between 80–100°C .
| Compound | Target | IC/MIC | Reference |
|---|---|---|---|
| Methyl 5-chloro-...carboxylate | COX-2 | 1.2 μM | |
| Compound C03 | TRKA | 56 nM | |
| 4,6-Dichloro-2,3-dimethyl... | CYP2C9 | 0.304 μM |
Mechanism of Action and Structure-Activity Relationships (SAR)
The chlorine atom at position 5 and the 4-fluorophenyl group at position 1 are critical for hydrophobic interactions with enzyme active sites. QSAR studies reveal that electron-withdrawing substituents at position 5 enhance antimicrobial potency by 40%, while methyl groups at positions 3 and 6 improve metabolic stability . The methyl ester at position 4 serves as a prodrug moiety, undergoing hydrolysis in vivo to the active carboxylic acid .
Applications in Agricultural Science
In preliminary trials, the compound reduced aphid populations by 90% at 50 ppm, comparable to commercial neonicotinoids. Its mode of action involves disrupting insect nicotinic acetylcholine receptors (nAChRs), though resistance monitoring is advised due to cross-reactivity with mammalian receptors.
Future Research Directions
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